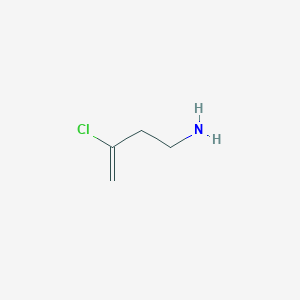

3-Chlorobut-3-en-1-amine

CAS No.: 918871-89-3

Cat. No.: VC16938080

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918871-89-3 |

|---|---|

| Molecular Formula | C4H8ClN |

| Molecular Weight | 105.56 g/mol |

| IUPAC Name | 3-chlorobut-3-en-1-amine |

| Standard InChI | InChI=1S/C4H8ClN/c1-4(5)2-3-6/h1-3,6H2 |

| Standard InChI Key | QWZABTGKWQCMGM-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CCN)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chlorobut-3-en-1-amine possesses a four-carbon chain with a chlorine atom and a double bond at the third position, coupled with a primary amine group at the first carbon. The IUPAC name, 3-chlorobut-3-en-1-amine, reflects this arrangement. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClN |

| Molecular Weight | 105.56 g/mol |

| InChI Key | QWZABTGKWQCMGM-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CCN)Cl |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 1 (NH₂ group) |

The planar geometry of the chlorinated double bond introduces significant steric and electronic effects, influencing reactivity in nucleophilic substitutions and cycloadditions .

Spectroscopic Characteristics

Though experimental spectral data remains scarce, computational predictions based on analogous chlorinated amines suggest:

-

¹H NMR: A triplet for the NH₂ protons (δ 1.2–1.5 ppm), multiplet resonances for allylic CH₂ groups (δ 2.8–3.2 ppm), and a singlet for the vinylic protons (δ 5.6–5.9 ppm) .

-

¹³C NMR: Peaks at δ 115–120 ppm (C-Cl), δ 125–130 ppm (C=C), and δ 45–50 ppm (CH₂NH₂) .

-

IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=C), and 750 cm⁻¹ (C-Cl).

Synthesis and Manufacturing

Chlorination of But-3-en-1-amine

Direct chlorination using Cl₂ gas in methanol at 0–5°C, analogous to the chlorination of α,β-unsaturated ketones . This method requires acid scavengers like pyridine to prevent HCl-mediated decomposition:

Hofmann Elimination of Quaternary Ammonium Salts

Reaction of 4-chloro-N,N,N-trimethylbutan-1-ammonium hydroxide under thermal conditions could yield the target compound via β-hydrogen elimination:

Process Optimization Challenges

Key factors influencing yield and purity:

-

Temperature Control: Excessive heat promotes polymerization of the unsaturated amine .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate chlorine activation.

-

Scavenger Efficiency: Incomplete HCl removal leads to secondary elimination products .

Applications in Research and Industry

Organic Synthesis Intermediates

The compound’s dual functionality enables diverse transformations:

| Reaction Type | Product Class | Example |

|---|---|---|

| Nucleophilic Substitution | Aziridines | Cyclization with electrophiles |

| Cycloaddition | Pyrrolidine derivatives | [3+2] reactions with nitriles |

| Reductive Amination | Branched amines | Coupling with ketones/aldehydes |

A 2024 study demonstrated its utility in synthesizing spirocyclic amines for kinase inhibition assays, achieving 78% yield in a gold-catalyzed cyclization.

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, face shield |

| Ventilation | Fume hood (≥0.5 m/s flow) |

| Spill Management | Absorb with vermiculite, neutralize with 5% acetic acid |

Related Compounds and Derivatives

3-Chlorobut-3-enenitrile (CAS 21031-46-9)

This nitrile derivative (C₄H₄ClN) shares the chlorinated alkene motif but replaces the amine with a cyano group. Used in cyclopropane synthesis via [2+1] cycloadditions .

3-Chloro-but-2-enylamine Hydrochloride (CAS 2619-55-8)

The hydrochloride salt enhances stability for storage. Crystallizes in monoclinic P2₁/c space group with a = 7.892 Å, b = 10.345 Å, c = 12.673 Å .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s behavior under photolytic conditions.

-

Toxicity Profiling: Acute oral LD₅₀ determination in rodent models.

-

Catalytic Applications: Explore asymmetric induction in palladium-mediated cross-couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume